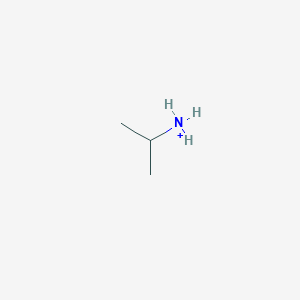![molecular formula C23H23ClN4O3S B1229032 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-28572 is a pyranopyridine.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Synthetic Applications
The compound has been explored in the context of cytotoxicity and utility in the synthesis of new heterocycles. For instance, a study by Hegazi et al. (2010) demonstrated its use in preparing benzo[d]imidazole and 1,2,4-triazin-5(2H)-one. These compounds exhibited significant cytotoxic activities, highlighting their potential in pharmacological applications (Hegazi, Mohamed, Dawood, & Badria, 2010).
Chemical Synthesis and Reactivity
In another study, the reactivity of similar compounds was examined, leading to the synthesis of various heterocyclic compounds. Mlostoń et al. (1997) investigated the reaction of thiobenzophenone and methyl fumarate, which yielded a mixture of diastereoisomeric thiiranes (Mlostoń, Romański, Linden, & Heimgartner, 1997).
Pharmaceutical Research
In the pharmaceutical field, the compound has been analyzed for its potential in asthma and COPD treatment. Norman (2012) evaluated two patent applications claiming combination formulations using compounds closely related to 9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one (Norman, 2012).
Antiarrhythmic Properties
Furthermore, the compound's derivatives have been studied for their antiarrhythmic properties. Koini et al. (2009) synthesized derivatives that exhibited promising antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury (Koini, Papazafiri, Vassilopoulos, Koufaki, Horvath, Koncz, Virág, Papp, Varró, & Calogeropoulou, 2009).
Chemical Transformations
The compound has also been a subject of research in understanding chemical transformations. Basheer and Rappoport (2006) explored its reactions with omega-chloroalkyl isocyanates and isothiocyanate, yielding various heterocycles, highlighting its versatility in chemical synthesis (Basheer & Rappoport, 2006).
Synthesis of Novel Compounds
The compound has been instrumental in synthesizing novel chemical structures. Abdelhamid et al. (2006) used it to prepare 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and related derivatives, showcasing its potential in creating new chemical entities (Abdelhamid, Elghandour, Rateb, & Awad, 2006).
Eigenschaften
Produktname |
9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one |
|---|---|
Molekularformel |
C23H23ClN4O3S |
Molekulargewicht |
471 g/mol |
IUPAC-Name |
14-(3-chlorophenyl)-15-(2-hydroxyethylamino)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C23H23ClN4O3S/c1-12-16-11-31-23(2,3)10-15(16)17-18-19(32-20(17)26-12)21(30)28(22(27-18)25-7-8-29)14-6-4-5-13(24)9-14/h4-6,9,29H,7-8,10-11H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
UCPBPAMCTOWQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2COC(CC2=C3C4=C(C(=O)N(C(=N4)NCCO)C5=CC(=CC=C5)Cl)SC3=N1)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



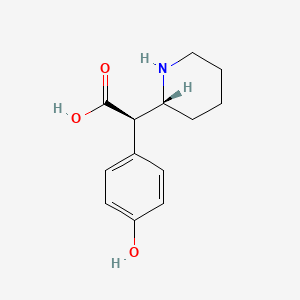
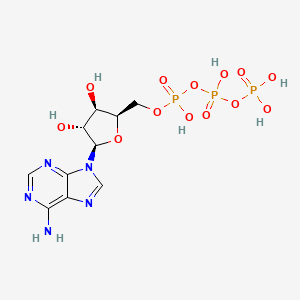
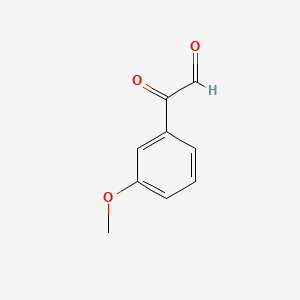
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)
![N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B1228959.png)
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)
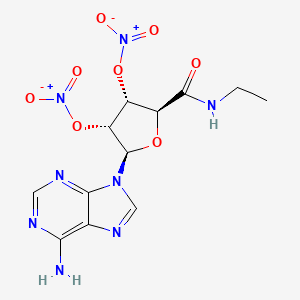
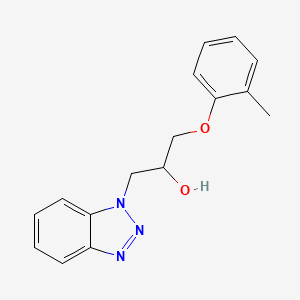
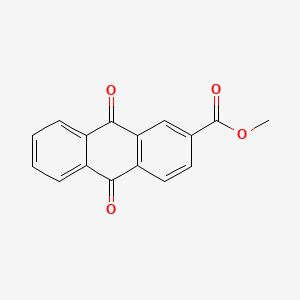
![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)
![1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228966.png)
![1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide](/img/structure/B1228967.png)
![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)
